![molecular formula C7H7N3 B1609854 7-甲基咪唑并[1,2-a]嘧啶 CAS No. 6558-66-3](/img/structure/B1609854.png)

7-甲基咪唑并[1,2-a]嘧啶

描述

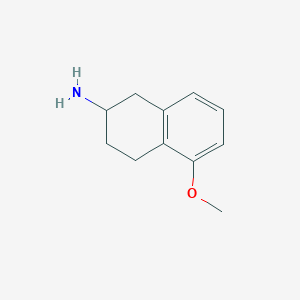

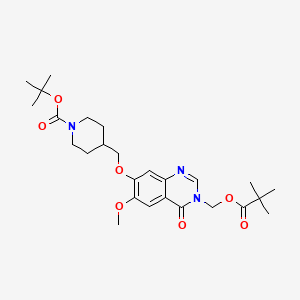

7-Methylimidazo[1,2-a]pyrimidine is a heterocyclic aromatic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of 7-Methylimidazo[1,2-a]pyrimidine consists of a fused ring system containing both imidazole and pyrimidine rings, with a methyl group attached at the 7th position.

科学研究应用

7-Methylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:

作用机制

Target of Action

7-Methylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of 7-Methylimidazo[1,2-a]pyrimidine are likely to be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown to be effective against tuberculosis These compounds might interact with the bacterial cells, disrupting their normal functions and leading to their death

Biochemical Pathways

Given its potential anti-tuberculosis activity , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of tuberculosis-causing bacteria.

Result of Action

The search results suggest that imidazo[1,2-a]pyridine analogues can effectively reduce the bacterial load in tuberculosis . Therefore, it can be inferred that 7-Methylimidazo[1,2-a]pyrimidine might also exhibit similar effects. The compound might lead to a significant reduction in the number of tuberculosis-causing bacteria, thereby alleviating the symptoms of the disease.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyrimidine can be achieved through various methods, including:

Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.

Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

Intramolecular Cyclizations: This method involves the cyclization of a suitable precursor molecule to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods: Industrial production of 7-Methylimidazo[1,2-a]pyrimidine typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Metal-free and eco-friendly methods are increasingly being explored to minimize the ecological impact .

化学反应分析

Types of Reactions: 7-Methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

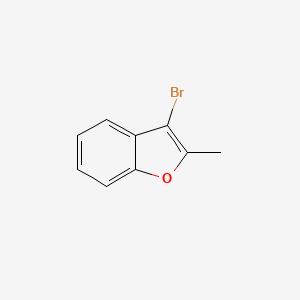

Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

相似化合物的比较

Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.

Imidazo[1,2-a]pyrimidine: Other derivatives with different substituents at various positions.

Uniqueness: 7-Methylimidazo[1,2-a]pyrimidine is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyrimidine derivatives .

属性

IUPAC Name |

7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIBBUISWVLPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462545 | |

| Record name | 7-Methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6558-66-3 | |

| Record name | 7-Methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the 7-methylimidazo[1,2-a]pyrimidine scaffold interesting for medicinal chemistry?

A1: The 7-methylimidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in drug discovery, particularly for developing inhibitors of dipeptidyl peptidase-4 (DPP4) []. This enzyme plays a crucial role in glucose metabolism, making its inhibition a therapeutic target for type 2 diabetes.

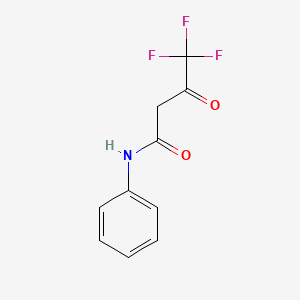

Q2: How do structural modifications within the 7-methylimidazo[1,2-a]pyrimidine series affect their interaction with DPP4?

A2: Studies exploring structure-activity relationships (SAR) within this series have identified key modifications influencing DPP4 inhibition potency and selectivity. For instance, replacing the aryl substituent on the imidazole ring with a polar carboxylic ester or amide group enhanced DPP4 binding affinity []. This modification also mitigated undesirable interactions with hERG channels and sodium channels, which are important considerations for cardiac safety. Further fine-tuning the polarity led to compounds with improved pharmacokinetic properties in preclinical models [].

Q3: Can you elaborate on the binding mode of these compounds within the DPP4 active site?

A3: X-ray crystallography studies have provided detailed insights into the binding interactions of 7-methylimidazo[1,2-a]pyrimidine derivatives with DPP4. For example, compound 24c, a representative molecule from this series, was co-crystallized with DPP4, revealing key interactions within the enzyme's active site []. This information is crucial for guiding further optimization efforts and designing novel inhibitors with enhanced potency and selectivity.

Q4: Beyond DPP4 inhibition, are there other potential applications for 7-methylimidazo[1,2-a]pyrimidine derivatives?

A4: While DPP4 inhibition represents a significant area of interest, researchers are also exploring the potential of 7-methylimidazo[1,2-a]pyrimidines in other therapeutic areas. Studies have investigated their antibacterial and antifungal activities, particularly for 2-chloro-7-methylimidazo[1,2-a]pyrimidine derivatives with various substituents at the 5-position []. These investigations highlight the versatility of this scaffold for targeting diverse biological pathways.

Q5: How does the understanding of tautomerism in 7-methylimidazo[1,2-a]pyrimidine-2,5-dione derivatives contribute to the research?

A5: Research utilizing infrared (IR) spectroscopy revealed that 6-methylimidazo[1,2-a]pyrimidine-2,5-dione and its 3-ylidene derivatives exist as a mixture of tautomers in their solid state [, ]. This understanding is crucial for interpreting spectroscopic data and correlating it with the compound's structure and properties. Additionally, identifying the predominant tautomeric forms provides valuable insights for designing and optimizing compounds with desired biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)

![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)